molecular formula C23H23ClN2OS B2503719 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223862-40-5

3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2503719
CAS No.: 1223862-40-5
M. Wt: 410.96
InChI Key: JHFMDGRWNQTHMM-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione ( 1223862-40-5) is a high-purity research chemical with a molecular formula of C23H23ClN2OS and a molecular weight of 410.96 g/mol . This compound belongs to the class of 1,4-diazaspiro[4.5]decene derivatives, a scaffold of significant interest in medicinal and agrochemical research. The unique spirocyclic architecture, combined with the 2-thione moiety, makes it a valuable intermediate for synthesizing novel biologically active molecules . Researchers can leverage this compound in drug discovery for developing potential therapeutic agents, particularly for neurological targets, as related spirocyclic diazaspiro structures have been explored for their activity in the central nervous system . Furthermore, its structural similarity to known active compounds suggests potential applications in agrochemistry, such as in the design of nitrification inhibitors that can enhance nitrogen use efficiency in fertilizers . Supplied with a minimum purity of 95%+ , this product is intended for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(3,4-dimethylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN2OS/c1-15-6-7-18(14-16(15)2)21(27)26-22(28)20(17-8-10-19(24)11-9-17)25-23(26)12-4-3-5-13-23/h6-11,14H,3-5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFMDGRWNQTHMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCC3)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions. One common route includes the condensation of 4-chlorobenzaldehyde with 3,4-dimethylbenzoyl chloride in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with a diazaspiro compound under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced forms with hydrogenated bonds.

    Substitution: Products with substituted groups replacing the chlorine atom.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione typically involves the reaction of specific precursors through methods such as the Mannich reaction or cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FT-IR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Applications

Recent studies have demonstrated that derivatives of 1,3,4-thiazole and thione compounds exhibit considerable antimicrobial properties. For instance, compounds featuring the thione moiety have shown enhanced activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

Case Study: Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives containing a 4-chlorophenyl group displayed superior activity against Bacillus species compared to other tested strains. The results indicated that these compounds could serve as promising candidates for developing new antimicrobial agents targeting resistant bacterial strains .

Anticancer Applications

The compound has also been investigated for its anticancer properties. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have shown that this compound exhibits IC50 values in the low micromolar range against several cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer). These findings suggest that derivatives may be effective in targeting multiple types of cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the core structure can significantly influence its biological activity. For example:

Modification Effect on Activity
Addition of electron-withdrawing groupsIncreased cytotoxicity against cancer cells
Variation in alkyl chain lengthAltered antimicrobial potency
Substitution on aromatic ringsEnhanced selectivity towards specific pathogens

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Substituents (Position 1) Substituents (Position 3) Molecular Formula Molecular Weight (g/mol)
Target Compound 3,4-Dimethylbenzoyl 4-Chlorophenyl C₂₃H₂₂ClN₂OS ~400 (estimated)
3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione None (unsubstituted) 4-Chlorophenyl C₁₄H₁₅ClN₂S 278.8
3-(3-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methylbenzoyl 3-Chlorophenyl C₂₂H₂₁ClN₂OS 396.9
3-(4-Bromophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione 4-Methoxybenzoyl 4-Bromophenyl C₂₂H₂₁BrN₂O₂S 457.39
3-(2,4-Dichlorophenyl)-1-(3,4-dimethoxybenzoyl)-8-methyl-1,4-diazaspiro[4.5]dec-3-ene-2-thione 3,4-Dimethoxybenzoyl 2,4-Dichlorophenyl C₂₄H₂₄Cl₂N₂O₃S 491.4
Key Observations:
  • Substituent Effects :

    • Position 1 (Benzoyl Group) : The 3,4-dimethylbenzoyl group in the target compound introduces steric bulk and electron-donating methyl groups, contrasting with electron-withdrawing substituents (e.g., methoxy in ). This likely enhances lipophilicity and alters metabolic stability.
    • Position 3 (Aryl Group) : The 4-chlorophenyl group provides moderate electron-withdrawing effects compared to bromophenyl (stronger) or dichlorophenyl (additional halogenation) analogs .
  • Molecular Weight Trends :

    • Halogen substitution (Cl, Br) and benzoyl group complexity (e.g., dimethoxy) increase molecular weight, impacting pharmacokinetic properties like bioavailability.

Spectroscopic and Analytical Comparisons

highlights spectroscopic techniques (NMR, IR, UV-Vis) for characterizing related spirocyclic systems. For example:

  • NMR : The 4-chlorophenyl group in the target compound would produce distinct aromatic proton signals compared to bromophenyl (downfield shift due to Br’s electronegativity) .
  • IR: The thione (C=S) stretching vibration (~1200–1050 cm⁻¹) is a critical identifier, with minor shifts depending on substituent electronic effects .

Biological Activity

The compound 3-(4-Chlorophenyl)-1-(3,4-dimethylbenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a member of the diazaspiro compound family, which has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H20ClN2OSC_{19}H_{20}ClN_2OS, and it features a spiro structure that is significant for its biological properties. The presence of the chlorophenyl and dimethylbenzoyl groups contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antidepressant Effects : Some diazaspiro compounds have been investigated for their effects on serotonin receptors, which are crucial in the treatment of major depressive disorder. For instance, related compounds have shown high affinity for serotonin receptors (5-HT) and have been linked to increased serotonin levels in the brain .
  • Anticancer Properties : Certain derivatives within this chemical class have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation through modulation of signaling pathways .
  • Antimicrobial Activity : Compounds featuring similar structural motifs have been evaluated for their antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like chlorine enhances their potency .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its unique structural features:

  • Chlorophenyl Group : This group increases lipophilicity, facilitating better membrane penetration and enhancing receptor binding affinity.
  • Dimethylbenzoyl Moiety : This component is critical for interactions with target proteins and enzymes, influencing the overall pharmacological profile.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Serotonin Receptor Modulation : In a study evaluating a related compound's effects on serotonin receptors, it was found that certain derivatives exhibited selective agonism or antagonism at various receptor subtypes (e.g., 5-HT1A and 5-HT3A), suggesting potential use in mood disorders .
  • Cytotoxicity Assays : Research on similar diazaspiro compounds showed significant cytotoxicity in human cancer cell lines such as HeLa and MCF-7. These studies utilized MTT assays to determine cell viability post-treatment with varying concentrations of the compounds .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntidepressantIncreased serotonin levels in rats
AnticancerInduction of apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions, often requiring optimization of solvent systems (e.g., ethanol or DMF), temperature control, and catalyst selection. For instance, refluxing with glacial acetic acid as a catalyst (as described in analogous syntheses) can enhance reaction efficiency . High-throughput screening may expedite parameter optimization, while purification via column chromatography or recrystallization ensures purity ≥95% . Monitoring reaction progress using TLC or HPLC is critical to identify intermediates and byproducts.

Q. Which analytical techniques are most effective for characterizing its structural and electronic properties?

  • Methodological Answer :

  • X-ray crystallography provides definitive proof of the spirocyclic conformation and substituent orientation (e.g., dihedral angles between the chlorophenyl and dimethylbenzoyl groups) .
  • NMR spectroscopy (¹H, ¹³C, DEPT-135) resolves electronic environments, particularly for the thione and diazaspiro moieties.
  • Mass spectrometry (ESI-TOF) confirms molecular weight (MW ≈ 382–396 g/mol) and fragmentation patterns .

Q. How can researchers design initial biological activity screens to assess its pharmacological potential?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors linked to diseases like cancer (e.g., kinase inhibition) or microbial infections (e.g., bacterial efflux pump disruption). Use dose-response curves (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) and validate selectivity via counter-screens against non-target proteins .

Advanced Research Questions

Q. What experimental strategies address contradictions between computational predictions and observed biological activity?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics simulations (≥100 ns trajectories) to model ligand-receptor interactions under physiological conditions . Validate with mutagenesis studies (e.g., alanine scanning of binding pockets) and biophysical assays (SPR, ITC) to quantify binding kinetics . Cross-reference with cryo-EM or X-ray structures of co-crystallized complexes .

Q. How can environmental fate studies be integrated into early-stage research to evaluate ecological risks?

  • Methodological Answer : Adopt OECD guidelines for persistence, bioaccumulation, and toxicity (PBT) assessments :

  • Hydrolysis/photolysis : Expose the compound to UV light (λ = 254–365 nm) and analyze degradation products via LC-MS .
  • Ecotoxicology : Use Daphnia magna or Danio rerio models to assess acute/chronic toxicity (LC₅₀, NOEC) .
  • Partition coefficients : Determine log Kow (octanol-water) to predict bioaccumulation potential .

Q. What approaches resolve conflicting data on substituent effects in spirocyclic analogs?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies with analogs varying in halogenation (e.g., 3-Cl vs. 4-F phenyl groups) and substituent positioning. Use multivariate statistical analysis (PCA, PLS) to correlate electronic (Hammett σ), steric (Charton parameters), and topological descriptors (MOLMAP fingerprints) with activity trends . Validate hypotheses via synthetic modifications (e.g., replacing thione with carbonyl groups) .

Q. How can researchers design stability studies to assess long-term storage and formulation compatibility?

  • Methodological Answer : Conduct accelerated stability testing under ICH Q1A conditions (40°C/75% RH for 6 months). Monitor degradation via:

  • Thermogravimetric analysis (TGA) for thermal stability.
  • XRD to detect polymorphic transitions.
  • Forced degradation (acid/base/oxidative stress) to identify vulnerable functional groups (e.g., thione oxidation) .

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